molecular formula C5H8O3 B079141 Methyl 4-oxobutanoate CAS No. 13865-19-5

Methyl 4-oxobutanoate

Cat. No.: B079141
CAS No.: 13865-19-5
M. Wt: 116.11 g/mol
InChI Key: DLZVZNAPRCRXEG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 4-oxobutanoate is a versatile compound used in various industries and laboratory settings It has been used as a starting material to synthesize (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential .

Mode of Action

The mode of action of this compound involves its reactivity as both an ester and a ketone . It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group, which adds versatility to its applications .

Biochemical Pathways

This compound plays a crucial role in diverse synthetic pathways . This compound is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . Specifically, an anti-selective self-Mannich reaction of this compound with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol .

Pharmacokinetics

It is known that this compound is highly soluble in water, ethanol, and other polar solvents . Its solubility in non-polar solvents, however, is limited . This property could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its use in various synthetic pathways . For instance, in the synthesis of 1-hydroxymethylpyrrolizidine alkaloids, the compound contributes to the formation of these alkaloids, which have therapeutic potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to be stored at a temperature of 2-8°C . .

Preparation Methods

Methyl 4-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of monomethyl succinate with oxalyl chloride in the presence of N,N-dimethylformamide . Another method includes the ozonolysis of 5-methyl-4-hexenoic acid methyl ester followed by treatment with triphenyl phosphine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-oxobutanoate undergoes various types of chemical reactions due to its ester and ketone functional groups. It can participate in esterification reactions with alcohols, forming different esters . Additionally, it can undergo nucleophilic addition reactions due to the presence of the carbonyl group . Common reagents used in these reactions include alcohols, amines, and organometallic compounds. Major products formed from these reactions include different esters, amides, and alcohols .

Biological Activity

Methyl 4-oxobutanoate, an organic compound with the molecular formula C5_5H8_8O3_3, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's properties, biological effects, and relevant research findings.

This compound is a colorless oil with a fruity odor, highly soluble in polar solvents like water and ethanol. It exhibits reactivity as both an ester and a ketone, allowing it to participate in various chemical reactions, including nucleophilic additions and esterifications. Its structural versatility makes it a valuable starting material in synthetic chemistry and pharmaceuticals .

Biological Activities

1. Antioxidant Properties:
this compound has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research indicates that it possesses strong activity against DPPH radicals with an IC50_{50} value of 5.43 µM, highlighting its potential as an antioxidant agent .

2. Anti-inflammatory Effects:
The compound has been studied for its anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammation-related conditions. Its ability to reduce oxidative stress suggests a mechanism through which it may exert these effects .

3. Enzyme Inhibition:
this compound has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

4. Antimicrobial Activity:
Recent studies have explored the antimicrobial potential of this compound and its derivatives. For instance, derivatives containing the compound have been evaluated for their effectiveness against various bacterial strains, indicating promising results in pharmaceutical applications.

Table 1: Biological Activities of this compound

Activity Method Result
AntioxidantDPPH radical scavengingIC50_{50} = 5.43 µM
Anti-inflammatoryIn vitro assaysReduced inflammatory markers
AChE InhibitionEnzyme assaySignificant inhibition observed
AntimicrobialZone of inhibition testsEffective against multiple bacterial strains

Case Study: Synthesis and Activity of Derivatives

A study focused on synthesizing derivatives of this compound revealed enhanced biological activities compared to the parent compound. For example, a derivative exhibited improved AChE inhibition, suggesting that structural modifications could lead to more potent therapeutic agents .

Properties

IUPAC Name

methyl 4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZVZNAPRCRXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160736
Record name Methyl 4-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13865-19-5
Record name Methyl 4-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13865-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-oxobutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-oxobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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